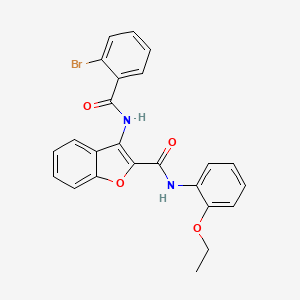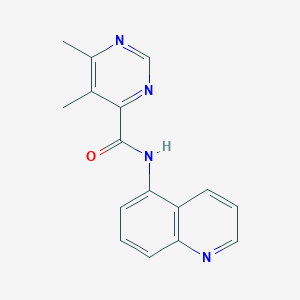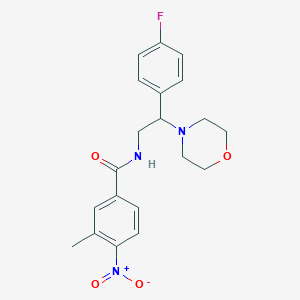![molecular formula C15H19NO2 B2950882 1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one CAS No. 2361640-29-9](/img/structure/B2950882.png)
1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as MEQ or 4-Methoxyethyl-2-en-1-one-3,4-dihydro-1-quinoline.
科学的研究の応用
1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one has been studied for its potential applications in scientific research. Some of the areas where this compound has been investigated include:
- Cancer Research: MEQ has been shown to exhibit anticancer activity in vitro and in vivo. Studies have demonstrated that MEQ inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
- Neurological Disorders: MEQ has been studied for its potential neuroprotective effects. Research has shown that MEQ can protect neurons from oxidative stress and improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.
- Anti-inflammatory Activity: MEQ has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis.
作用機序
The mechanism of action of 1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one is not fully understood. However, studies have suggested that MEQ exerts its effects by modulating various signaling pathways in cells. For example, MEQ has been shown to activate the AMPK pathway, which plays a key role in regulating cellular metabolism and energy homeostasis. MEQ has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one has been shown to exhibit a range of biochemical and physiological effects. Some of these effects include:
- Anticancer Activity: MEQ has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
- Neuroprotective Effects: MEQ has been shown to protect neurons from oxidative stress and improve cognitive function in animal models of neurological disorders such as Alzheimer's disease.
- Anti-inflammatory Activity: MEQ has been shown to exhibit anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one has several advantages and limitations for lab experiments. Some of the advantages include:
- MEQ is relatively easy to synthesize and purify.
- MEQ exhibits a range of biochemical and physiological effects, making it a versatile compound for scientific research.
- MEQ has been shown to be relatively non-toxic in animal studies.
Some of the limitations of MEQ for lab experiments include:
- Limited Availability: MEQ is not widely available commercially and must be synthesized in the lab.
- Limited Solubility: MEQ has limited solubility in water, which can make it challenging to work with in certain experiments.
- Lack of Clinical Data: There is limited clinical data on the safety and efficacy of MEQ in humans.
将来の方向性
There are several future directions for research on 1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one. Some of these directions include:
- Further Studies on Anticancer Activity: More studies are needed to investigate the potential anticancer activity of MEQ and its mechanism of action.
- Neuroprotective Effects: Further research is needed to investigate the potential neuroprotective effects of MEQ and its application in the treatment of neurological disorders.
- Anti-inflammatory Activity: More studies are needed to investigate the anti-inflammatory activity of MEQ and its potential as a treatment for inflammatory disorders.
- Pharmacokinetics and Toxicology: Further studies are needed to investigate the pharmacokinetics and toxicology of MEQ in animals and humans.
- Structural Modifications: Further research is needed to investigate the effects of structural modifications on the biological activity of MEQ.
Conclusion:
In conclusion, 1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one is a chemical compound that has been studied for its potential applications in scientific research. This compound exhibits a range of biochemical and physiological effects, making it a versatile compound for scientific research. Further research is needed to investigate the potential applications of MEQ in cancer research, neurological disorders, and inflammatory disorders.
合成法
The synthesis of 1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one involves the reaction of 4-hydroxy-2-en-1-one-3,4-dihydro-1-quinoline with 2-methoxyethylamine. The reaction is carried out in the presence of a catalyst such as sodium methoxide or potassium hydroxide. The resulting product is then purified using standard techniques such as column chromatography or recrystallization.
特性
IUPAC Name |
1-[4-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-15(17)16-10-8-12(9-11-18-2)13-6-4-5-7-14(13)16/h3-7,12H,1,8-11H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHDLMSYQFYJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1CCN(C2=CC=CC=C12)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxyethyl)-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

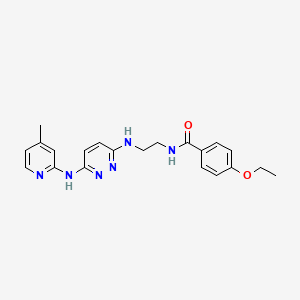
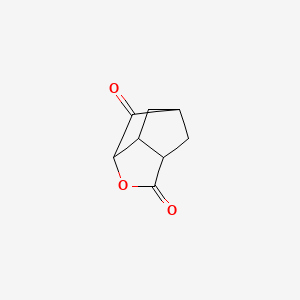

![9-(4-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2950804.png)
![3-chloro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-methoxybenzene-1-sulfonamide](/img/structure/B2950805.png)
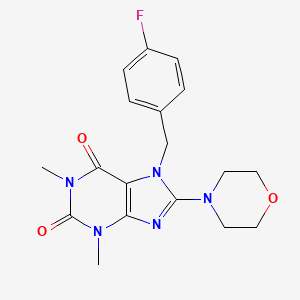
![5-Chloro-3-fluoro-2-[(oxolan-2-yl)methoxy]pyridine](/img/structure/B2950808.png)
![2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2950810.png)

![3-amino-1H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B2950814.png)
